molecular formula C21H21N5O B10986555 1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide

Cat. No.: B10986555
M. Wt: 359.4 g/mol
InChI Key: YYPKROHYETWYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a triazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under coupling conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions, such as using bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction of the carboxamide group can yield amine derivatives.

Scientific Research Applications

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

    1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-indole-5-carboxamide: This compound lacks the methyl group on the triazole ring, which may affect its chemical reactivity and biological activity.

    1-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

1-propan-2-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-5-carboxamide

InChI

InChI=1S/C21H21N5O/c1-15(2)26-10-9-17-11-18(5-8-20(17)26)21(27)24-19-6-3-16(4-7-19)12-25-14-22-13-23-25/h3-11,13-15H,12H2,1-2H3,(H,24,27)

InChI Key

YYPKROHYETWYDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.